molecular formula C14H14N2O3S B2540027 Ethyl (3-carbamoyl-5-phenylthiophen-2-yl)carbamate CAS No. 670271-14-4

Ethyl (3-carbamoyl-5-phenylthiophen-2-yl)carbamate

Cat. No. B2540027
CAS RN: 670271-14-4
M. Wt: 290.34
InChI Key: HBBNFBGHOORFLJ-UHFFFAOYSA-N
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Description

Ethyl (3-carbamoyl-5-phenylthiophen-2-yl)carbamate, also known as ECT, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. ECT is a carbamate derivative of thiophene, and its chemical structure comprises of a carbamoyl group, a phenyl group, and a thiophene ring. In

Scientific Research Applications

Carcinogenicity Assessment Ethyl carbamate, often found as a contaminant in fermented foods and beverages, was re-evaluated for its carcinogenic potential in 2007 by the International Agency for Research on Cancer (IARC). This reassessment, conducted by scientists from various countries, aimed to update the understanding of ethyl carbamate's risks, considering its widespread presence in alcoholic drinks and certain food products (Baan et al., 2007).

Electrochemical and Electrochromic Properties Research into the electrochemical and electrochromic properties of ethyl carbamate derivatives has shown potential applications in electronic devices. Novel donor–acceptor type monomers, incorporating ethyl carbamate structures, have been synthesized and demonstrated to have good electrochemical activity and distinct electrochromic properties. These findings suggest possible uses in developing new materials for electronic applications (Hu et al., 2013).

Toxicological Concerns and Mitigation Strategies Ethyl carbamate's presence in food and environmental contexts has raised health concerns due to its classification as a Group 2A carcinogen. Research has focused on understanding its formation, metabolism, and toxic effects, with an emphasis on developing strategies to mitigate its presence in food products. These strategies include physical, chemical, enzymatic, and genetic engineering methods to reduce ethyl carbamate's formation and accumulation, particularly in alcoholic beverages (Gowd et al., 2018); (Zhao et al., 2013).

Synthetic Applications Ethyl carbamate derivatives have been investigated for their potential in synthesizing novel organic compounds with applications in medicinal chemistry. For example, reactions of ethyl carbamate with 1,3-dicarbonyl compounds have been studied to produce thieno[3,4-d]pyrimidines, indicating the versatility of ethyl carbamate in organic synthesis and its potential for generating compounds with biological activity (Ryndina et al., 2002).

Detection and Quantitative Analysis The development of surface-enhanced Raman scattering (SERS) techniques for the quantitative detection of ethyl carbamate in alcoholic beverages represents a significant advancement in analytical methodologies. This approach, utilizing silver-coated gold nanoparticle colloids, offers a sensitive and practical means for in situ assessment of ethyl carbamate, contributing to quality control and safety assurance in the alcoholic beverage industry (Yang et al., 2013).

Safety and Hazards

Ethyl carbamate (EC, urethane) is a naturally occurring component of all fermented foods and beverages . Because EC has shown a potential for carcinogenicity when administered in high doses in animal tests, there is interest in reducing EC levels in products .

properties

IUPAC Name

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNFBGHOORFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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